

Application Notes and Protocols: Labeling Proteins with Texas Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red® is a bright, red-emitting fluorescent dye widely used in biological research for labeling proteins, antibodies, and other biomolecules.[1][2] Its strong fluorescence and photostability make it an excellent choice for various applications, including fluorescence microscopy, immunofluorescence, flow cytometry, and live-cell imaging.[1][2][3] Texas Red® and its derivatives are available with different reactive moieties to enable covalent attachment to specific functional groups on proteins, primarily primary amines and free thiols. This document provides detailed protocols for labeling proteins using two common derivatives: Texas Red®-X, succinimidyl ester for targeting primary amines, and Texas Red™ Maleimide for targeting free sulfhydryl groups.

The **Texas Red**®-X derivative includes a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its point of attachment on the protein. This spacer helps to minimize potential interactions between the dye and the biomolecule, which can reduce quenching and steric hindrance, leading to brighter and more reliable conjugates.

Characteristics of Texas Red®

Property	Value	Reference
Excitation Maximum	~595 nm	
Emission Maximum	~615 nm	_
Reactive Groups	Succinimidyl Ester (amine- reactive), Maleimide (thiol- reactive)	
Applications	Fluorescence Microscopy, Flow Cytometry, Immunofluorescence, Live-cell Imaging	

Selecting the Right Texas Red® Derivative

The choice of **Texas Red**® derivative depends on the available functional groups on the target protein and the desired site of labeling.

Derivative	Target Functional Group	Chemical Reaction	Key Considerations
Texas Red®-X, Succinimidyl Ester	Primary amines (- NH2) on lysine residues and the N- terminus.	Forms a stable amide bond.	- Reaction is performed at a pH of 7.5-8.5 Avoid buffers containing primary amines (e.g., Tris, glycine).
Texas Red™ Maleimide	Free sulfhydryl groups (-SH) on cysteine residues.	Forms a stable thioether bond.	- Reaction is performed at a neutral pH (7.0-7.5) Disulfide bonds may need to be reduced to generate free thiols.

Experimental Protocols

Protocol 1: Labeling Proteins with Texas Red®-X, Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- Texas Red®-X, succinimidyl ester
- Anhydrous dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate solution, pH ~8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, exchange it with PBS via dialysis or gel filtration.
 - The protein concentration should ideally be 2 mg/mL. Lower concentrations may result in less efficient labeling.
- Reaction Setup:
 - For labeling ~1 mg of an IgG antibody (MW ~145,000), dissolve it in 0.5 mL of PBS.
 - \circ Add 50 μ L of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
 - Warm a vial of Texas Red®-X, succinimidyl ester to room temperature.
 - \circ Add 10 µL of DMSO to the reactive dye and mix well to dissolve.

Labeling Reaction:

- Add the dissolved reactive dye to the protein solution while gently stirring.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a purification column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye.
 - Apply the reaction mixture to the top of the column.
 - Elute the protein-dye conjugate with PBS. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.
 - Collect the fractions containing the labeled protein.

Storage:

 Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL, aliquot, and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Recommended Molar Ratios of Dye to Protein:

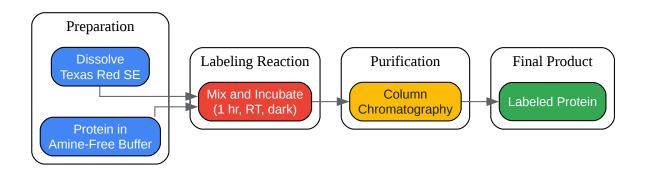
Protein	Molar Ratio (Dye:Protein)	
IgG Antibodies	2-4 moles of dye per mole of antibody	
Other Proteins	Optimization may be required. Lower molecular weight proteins generally require fewer dye molecules, while higher molecular weight proteins may require more.	

Protocol 2: Labeling Proteins with Texas Red™ Maleimide

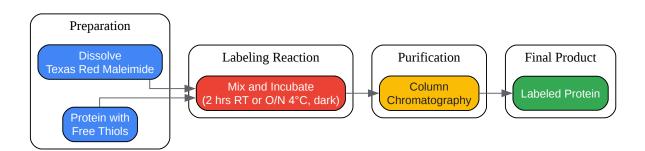
This protocol is for labeling proteins with available free sulfhydryl groups.

Materials:

- · Protein of interest with free thiol groups
- Texas Red™ Maleimide
- Anhydrous dimethylformamide (DMF) or DMSO
- Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
- Purification column (e.g., Sephadex G-25)


Procedure:

- Protein Preparation:
 - Dissolve the protein in a degassed, thiol-free buffer at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is recommended.
 - If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
- Reactive Dye Preparation:
 - Dissolve the Texas Red™ Maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg in 100 µL).
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:


- Separate the labeled protein from the unreacted dye using a purification column as described in Protocol 1.
- Storage:
 - Store the purified conjugate under the same conditions as described in Protocol 1.

Experimental Workflow Diagrams

Click to download full resolution via product page

Caption: Workflow for labeling proteins with **Texas Red**®-X, Succinimidyl Ester (SE).

Click to download full resolution via product page

Caption: Workflow for labeling proteins with **Texas Red™** Maleimide.

Applications of Texas Red®-Labeled Proteins

Texas Red® conjugated proteins are utilized in a wide array of research applications.

- Immunofluorescence: Labeled antibodies are used to detect the localization of specific antigens within cells and tissues.
- Cellular Imaging: Labeled proteins, such as phalloidin for actin filaments, are used to visualize cellular structures.
- Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations based on surface or intracellular markers.
- Live-Cell Imaging: The photostability of **Texas Red**® allows for real-time tracking of labeled proteins and cellular processes.
- Drug Development: Labeled proteins can be used to study drug-target interactions and cellular uptake.

Troubleshooting

Issue	Possible Cause	Solution
Low Labeling Efficiency	- Incorrect buffer (contains amines for SE reaction) Low protein concentration Inactive reactive dye.	- Use an amine-free buffer for succinimidyl ester reactions Concentrate the protein to the recommended level Use fresh, properly stored reactive dye.
Precipitation of Protein	- High degree of labeling Dye solubility issues.	- Reduce the molar ratio of dye to protein Ensure the reactive dye is fully dissolved in DMSO or DMF before adding to the aqueous protein solution.
Poor Separation of Labeled Protein and Free Dye	- Inappropriate purification column or method.	- Use a size-exclusion chromatography column appropriate for the molecular weight of your protein. For very dilute samples, consider dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. labinsights.nl [labinsights.nl]
- 2. lifetein.com [lifetein.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Labeling Proteins with Texas Red]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559581#how-to-label-proteins-with-texas-red]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com